molecular formula C19H21N3O5 B2524791 methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate CAS No. 941029-44-3

methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate

Cat. No.: B2524791
CAS No.: 941029-44-3
M. Wt: 371.393
InChI Key: VLMYMOTUFYTAQW-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate is a heterocyclic compound featuring a fused pyrrolo[3,4-d]pyrimidine-dione core. Key structural elements include:

  • Tetrahydrofuran (THF)-methyl substituent: Introduces stereochemical complexity and modulates solubility.
  • Pyrrolopyrimidine-dione scaffold: Common in bioactive molecules, often associated with kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

methyl 4-[2,5-dioxo-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-26-18(24)12-6-4-11(5-7-12)16-15-14(20-19(25)21-16)10-22(17(15)23)9-13-3-2-8-27-13/h4-7,13,16H,2-3,8-10H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMYMOTUFYTAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate is a complex organic compound that incorporates a pyrrolo[3,4-d]pyrimidine scaffold. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse scientific literature.

Structural Characteristics

The compound features a pyrrolo[3,4-d]pyrimidine core fused with a benzoate moiety and a tetrahydrofuran substituent. The structural complexity contributes to its potential interactions with various biological targets.

Anticancer Properties

Recent studies have explored the anticancer potential of pyrrolo[3,4-d]pyrimidine derivatives. Compounds with similar scaffolds have shown significant inhibitory effects against various cancer cell lines. For instance:

  • In vitro Studies : A related compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, indicating potent anticancer activity .
  • Mechanism of Action : Flow cytometric analysis revealed that these compounds could induce apoptosis in cancer cells at low micromolar concentrations .

Antimicrobial Activity

Pyrrolo[3,4-d]pyrimidines have also been investigated for their antimicrobial properties. The presence of the pyrimidine ring is crucial for the observed activity against both Gram-positive and Gram-negative bacteria:

  • Broad-Spectrum Activity : Compounds within this structural class exhibited high antibacterial activity against various strains .

Other Biological Activities

The biological profile of methyl 4-(2,5-dioxo...) includes potential anti-inflammatory and antiviral activities. Research indicates that modifications to the pyrimidine core can enhance these activities:

  • Antiviral Studies : Certain derivatives have been evaluated for their ability to inhibit viral replication in vitro .

Case Studies and Experimental Findings

StudyCompoundActivityIC50 ValueCell Line
1Pyrazolo[3,4-d]pyrimidine derivativeAnticancer2.24 µMA549
2Pyrrolo[3,4-d]pyrimidine analogAntimicrobialN/AVarious
3Pyrrolopyrimidine scaffoldAntiviralN/AVarious

Structure-Activity Relationship (SAR)

The biological activity of methyl 4-(2,5-dioxo...) is significantly influenced by its structural components:

  • Pyrimidine Core : Essential for anticancer and antimicrobial activities.
  • Substituents : Variations in substituents on the pyrrole or benzoate rings can modulate potency and selectivity.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl 4-(2,5-dioxo...) exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. A notable case study demonstrated a synthesized pyrimidine derivative's effectiveness against human cancer cell lines such as HepG2 and HT29 through MTT assays .

Antimicrobial Properties

Methyl 4-(2,5-dioxo...) has been explored for its potential antimicrobial effects against pathogens like Mycobacterium tuberculosis. In vitro studies have shown that derivatives of pyrrolopyrimidine compounds can exhibit promising antibacterial activity . This application is particularly relevant in the context of rising antibiotic resistance.

Drug Development

The compound serves as a valuable intermediate in the synthesis of nucleoside analogs and other pharmaceutical agents. Its unique structural features allow for modifications that can lead to enhanced biological activity or specificity towards certain biological targets .

Molecular Probes

Due to its ability to interact with biological macromolecules, methyl 4-(2,5-dioxo...) can be utilized in the development of molecular probes for studying enzyme activities or cellular processes. This application is crucial in biochemical research where understanding enzyme kinetics or protein interactions is necessary.

Case Study 1: Anticancer Efficacy

A study conducted by researchers at a pharmaceutical institute synthesized several derivatives based on the structure of methyl 4-(2,5-dioxo...). These derivatives were tested against various cancer cell lines using the MTT assay. Results showed that certain modifications led to over 70% inhibition of cell growth in HepG2 cells compared to untreated controls .

Case Study 2: Antimicrobial Testing

In another research initiative focused on drug-resistant strains of Mycobacterium tuberculosis, methyl 4-(2,5-dioxo...) derivatives were evaluated for their antimicrobial efficacy. The results indicated that some compounds exhibited MIC values lower than those of standard treatments currently in use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Weight (g/mol) Key Functional Groups Solubility Trends Notable Spectral Data
Target Compound ~435 (estimated) THF-methyl, benzoate ester, pyrrolopyrimidine-dione Moderate in polar solvents IR: C=O (ester ~1707 cm⁻¹), C-O (THF ~1100 cm⁻¹)
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate () 391.47 Oxazolo-pyridine, piperidinyl, propenoate ester Low (hydrophobic groups) IR: 1707 cm⁻¹ (C=O), 1603 cm⁻¹ (C=N)
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () ~480 (estimated) Nitrophenyl, cyano, dicarboxylate Low (aromatic substituents) ¹H NMR: δ 1.40– (ethyl groups), IR: C≡N ~2250 cm⁻¹
4-(2-Methoxyphenyl)-1,3-dimethyl-6-(4-methylbenzyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione () ~410 (estimated) Methoxyphenyl, methylbenzyl Very low (high hydrophobicity) ¹H NMR: Aromatic δ 6.5–8.0 ppm

Structural Differences and Implications

Core Heterocycle: The target compound’s pyrrolo[3,4-d]pyrimidine-dione core shares similarities with ’s compound but differs in substituents. The THF-methyl group in the target may improve aqueous solubility compared to ’s methoxyphenyl and methylbenzyl groups .

Functional Groups: Benzoate ester (target) vs. THF-methyl (target) vs. nitrophenyl (): The THF moiety introduces chirality and ether oxygen for hydrogen bonding, contrasting with the electron-withdrawing nitro group in , which may reduce solubility but increase reactivity .

Spectral Data :

  • IR spectra for the target and both show strong C=O stretches (~1707 cm⁻¹), confirming ester functionalities. The THF-methyl group in the target introduces additional C-O stretches (~1100 cm⁻¹), absent in .
  • ¹H NMR of ’s compound reveals aromatic protons (δ 6.5–8.0 ppm), while the target’s THF-methyl would show complex multiplet signals in the δ 1.5–4.0 ppm range .

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